Thermodynamic Properties & Characterization of 3-Ethyl-4-methoxyaniline
Thermodynamic Properties & Characterization of 3-Ethyl-4-methoxyaniline
The following technical guide details the thermodynamic profiling and characterization of 3-Ethyl-4-methoxyaniline , a specialized intermediate in the synthesis of benzothiazoles and pharmaceutical scaffolds.
A Technical Guide for Drug Development & Process Chemistry
Executive Summary
3-Ethyl-4-methoxyaniline (CAS: 518990-49-3 ) is a substituted aniline derivative increasingly utilized as a building block in the synthesis of bioactive heterocycles, particularly benzothiazoles and tyrosine kinase inhibitors.[1][2][3][4][5][6] Unlike its commoditized analogs (e.g., p-anisidine or o-cresidine), this compound lacks extensive historical thermodynamic data in public registries.
This guide provides a predictive thermodynamic profile based on structural homology and outlines the critical experimental protocols required to empirically determine its phase transition energetics, volatility, and solution thermodynamics. For researchers in drug discovery, understanding these properties is prerequisite to optimizing solubility, stability, and bioavailability.
Chemical Identity & Structural Context[4][7][8][9][10][11][12]
The thermodynamic behavior of 3-Ethyl-4-methoxyaniline is governed by the interplay between the electron-donating methoxy group (para to amine) and the steric bulk of the ethyl group (meta to amine).[2]
| Property | Specification |
| IUPAC Name | 3-Ethyl-4-methoxybenzenamine |
| Common Name | 3-Ethyl-p-anisidine |
| CAS Number | 518990-49-3 |
| Molecular Formula | C₉H₁₃NO |
| Molecular Weight | 151.21 g/mol |
| SMILES | CCC1=C(C=C(C=C1)N)OC |
| Structural Class | Alkoxy-substituted Aniline |
Structural Homology & Predicted Properties
To estimate the thermodynamic constants where experimental data is absent, we utilize Group Contribution Methods comparing 3-Ethyl-4-methoxyaniline to its nearest neighbors: p-anisidine and 3-methyl-p-anisidine (Cresidine).[2]
| Compound | Substituents | Melting Point (°C) | Boiling Point (°C) | LogP (Exp.) |
| p-Anisidine | 4-OMe | 57.2 | 243 | 0.95 |
| 3-Methyl-p-anisidine | 3-Me, 4-OMe | 50–52 | 250 (approx) | 1.40 |
| 3-Ethyl-4-methoxyaniline | 3-Et, 4-OMe | < 45 (Predicted) | 255–260 (Predicted) | ~1.9 (Predicted) |
Thermodynamic Insight: The introduction of the ethyl group at the 3-position disrupts the crystal lattice packing efficiency more significantly than a methyl group, likely depressing the melting point relative to p-anisidine. Consequently, 3-Ethyl-4-methoxyaniline is expected to be a low-melting solid or viscous oil at room temperature, necessitating specific handling protocols for precise massing.[2]
Thermodynamic Characterization Protocols
For New Chemical Entities (NCEs) or rare building blocks like 3-Ethyl-4-methoxyaniline, relying on predicted values is insufficient for GMP workflows.[2] The following protocols are the industry standard for generating the required data.
Phase Transition Energetics (DSC)
Objective: Determine the precise Melting Point (
-
Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).
-
Protocol:
-
Sample Prep: Hermetically seal 2–5 mg of 3-Ethyl-4-methoxyaniline in an aluminum pan. (If liquid, use a liquid-sealed pan to prevent volatilization).
-
Cycle: Equilibrate at -40°C. Ramp 10°C/min to 300°C.
-
Analysis: Integrate the endothermic melting peak.
-
Purity Calculation: Use the Van 't Hoff equation based on melting point depression:
Where is the mole fraction of impurity.
-
Thermal Stability & Volatility (TGA)
Objective: Establish the Decomposition Onset Temperature (
-
Instrument: Thermogravimetric Analyzer (TGA).
-
Protocol:
-
Sample: 10 mg in a platinum or alumina crucible.
-
Atmosphere: Nitrogen (inert) vs. Air (oxidative stability). Flow rate: 50 mL/min.
-
Ramp: 10°C/min to 600°C.
-
Data Point: The temperature at 5% mass loss (
) serves as the upper limit for safe processing (e.g., recrystallization or melt extrusion).
-
Solution Thermodynamics (LogP & pKa)
Objective: Determine lipophilicity and ionization for ADME (Absorption, Distribution, Metabolism, Excretion) prediction.
-
Method: Potentiometric Titration or Shake-Flask (OECD 107).
-
Prediction:
-
pKa: The ethyl group is weakly electron-donating. The pKa of the anilinic nitrogen is expected to be slightly higher than p-anisidine (5.3), likely in the range of 5.4 – 5.6 .
-
LogP: The addition of two methylene units (+CH₂CH₂) typically increases LogP by ~1.0 unit. With p-anisidine at 0.95, 3-Ethyl-4-methoxyaniline is predicted at ~1.9 , indicating moderate lipophilicity suitable for crossing biological membranes.[2]
-
Synthesis & Impurity Profile Workflow
Thermodynamic properties are heavily influenced by synthesis-derived impurities. The primary synthesis route involves the reduction of the corresponding nitro-compound.
Figure 1: Synthetic pathway and potential regioisomer impurities that can depress the melting point and alter thermodynamic data.
Safety & Handling (HSE Profile)
As an aniline derivative, 3-Ethyl-4-methoxyaniline poses specific toxicological risks that must be managed during thermodynamic testing.
-
Acute Toxicity: High risk of Methemoglobinemia (oxidation of hemoglobin).[7] Absorption through skin is rapid.
-
Handling:
-
PPE: Double nitrile gloves, lab coat, and safety glasses.
-
Ventilation: All weighing and DSC pan sealing must occur inside a fume hood.
-
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Anilines oxidize (darken) upon air exposure, which will alter the melting point and purity results.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13920888, 4-ethyl-3-methoxyaniline (Isomer Reference). Retrieved from [Link]
-
NIST Chemistry WebBook. Thermochemical Data for p-Anisidine (Analog Reference). Retrieved from [Link]
-
OECD Guidelines for the Testing of Chemicals. Test No. 102: Melting Point / Melting Range. Retrieved from [Link]
Sources
- 1. 56705-83-0|4-(o-Tolyloxy)aniline|BLD Pharm [bldpharm.com]
- 2. 1003708-34-6|5-Amino-3-ethyl-2-methoxybenzonitrile|BLD Pharm [bldpharm.com]
- 3. 473702-82-8|3,5-Diisopropyl-4-methoxyaniline hydrochloride|BLD Pharm [bldpharm.com]
- 4. 1512169-66-2|3-(2,4-Dimethylphenoxy)aniline|BLD Pharm [bldpharm.com]
- 5. 16452-01-0|3-Methoxy-4-methylaniline|BLD Pharm [bldpharm.com]
- 6. 2750-20-1|3-Benzyl-4-methoxyaniline hydrochloride|BLD Pharm [bldpharm.com]
- 7. echemi.com [echemi.com]
